N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps. The process begins with the preparation of the benzothiophene core, followed by the introduction of the carbamoyl and methyl groups. The final steps involve the formation of the pyrazole ring and the addition of the nitro and carboxamide groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to interact with these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide
- N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxochromene-3-carboxamide
- N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide
Uniqueness
Compared to these similar compounds, N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19N5O4S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C16H19N5O4S/c1-7-4-5-9-10(6-7)26-16(11(9)14(17)22)18-15(23)13-12(21(24)25)8(2)19-20(13)3/h7H,4-6H2,1-3H3,(H2,17,22)(H,18,23) |
InChI Key |
OQMIQOAZVUHIPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C(=NN3C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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